molecular formula C8H14O2 B6152060 1-(methoxymethyl)cyclopentane-1-carbaldehyde CAS No. 1935475-16-3

1-(methoxymethyl)cyclopentane-1-carbaldehyde

Cat. No.: B6152060
CAS No.: 1935475-16-3
M. Wt: 142.20 g/mol
InChI Key: PTVMSZMCUAZURD-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a cyclopentane derivative where a methoxymethyl group is attached to the cyclopentane ring, and an aldehyde functional group is present at the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with methoxymethylating agents and subsequent oxidation to introduce the aldehyde group. One common method involves the use of methoxymethyl chloride in the presence of a base to form the methoxymethyl group, followed by oxidation using reagents such as pyridinium chlorochromate (PCC) to introduce the aldehyde functionality.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclopentane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(methoxymethyl)cyclopentane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen. In reduction reactions, the aldehyde is converted to an alcohol through the gain of electrons and the addition of hydrogen. The methoxymethyl group can act as a leaving group in substitution reactions, allowing nucleophiles to replace it and form new bonds.

Comparison with Similar Compounds

1-(Methoxymethyl)cyclopentane-1-carbaldehyde can be compared with other cyclopentane derivatives such as:

    Cyclopentanecarboxaldehyde: Lacks the methoxymethyl group, making it less versatile in substitution reactions.

    1-(Hydroxymethyl)cyclopentane-1-carbaldehyde: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.

    Cyclopentane-1,1-dicarbaldehyde: Contains two aldehyde groups, making it more reactive in oxidation and reduction reactions.

The uniqueness of this compound lies in its combination of a methoxymethyl group and an aldehyde group on the same carbon, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

1935475-16-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(methoxymethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h6H,2-5,7H2,1H3

InChI Key

PTVMSZMCUAZURD-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCC1)C=O

Purity

95

Origin of Product

United States

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